7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine
CAS No.:
Cat. No.: VC17207939
Molecular Formula: C9H7BrClF2N3
Molecular Weight: 310.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H7BrClF2N3 |
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Molecular Weight | 310.52 g/mol |
IUPAC Name | 7-bromo-4-chloro-1-(2,2-difluoroethyl)indazol-3-amine |
Standard InChI | InChI=1S/C9H7BrClF2N3/c10-4-1-2-5(11)7-8(4)16(3-6(12)13)15-9(7)14/h1-2,6H,3H2,(H2,14,15) |
Standard InChI Key | HSQISZWGASOOBB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C2C(=C1Cl)C(=NN2CC(F)F)N)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The indazole core of 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine consists of a fused benzene and pyrazole ring system. Substituents at key positions modulate its electronic and steric properties:
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Position 7: A bromine atom introduces electron-withdrawing effects, enhancing electrophilic reactivity for further functionalization .
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Position 4: A chlorine atom contributes to hydrophobic interactions, potentially improving membrane permeability .
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Position 1: A 2,2-difluoroethyl group balances lipophilicity and metabolic stability, as fluorine’s electronegativity reduces oxidative degradation .
The compound’s three-dimensional conformation, validated by X-ray crystallography in related analogs, reveals a planar indazole ring with substituents oriented to maximize interactions with biological targets .
Physical and Spectral Characteristics
Key physicochemical parameters include:
Property | Value |
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Molecular Weight | 310.53 g/mol |
Density | |
Boiling Point | 419.9 \pm 45.0 \, ^\circ\text{C} |
Solubility | Low in water; soluble in DMSO, DMF |
Nuclear magnetic resonance (NMR) spectra exhibit distinct signals for the difluoroethyl group () and aromatic protons (), consistent with its substitution pattern .
Synthesis and Scalability
Laboratory-Scale Synthesis
The synthesis of 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine typically follows a two-step sequence from 2,6-dichlorobenzonitrile :
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Regioselective Bromination: Treatment with at 60–70 \, ^\circ\text{C} introduces bromine at position 7, yielding 7-bromo-2,6-dichlorobenzonitrile.
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Cyclization with Hydrazine: Reaction with hydrazine monohydrate in ethanol under reflux forms the indazole core, with simultaneous substitution of the 4-chloro group.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize heat transfer and minimize byproducts. Key considerations include:
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Solvent Selection: Ethanol and water mixtures reduce environmental impact .
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Catalyst Recycling: Heterogeneous catalysts (e.g., palladium on carbon) are reused to lower costs.
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Quality Control: In-process analytics (HPLC, NMR) ensure >99% purity for pharmaceutical applications .
Biological Activity and Mechanism of Action
Antiviral Activity
As a precursor to Lenacapavir, a long-acting HIV-1 capsid inhibitor, this compound disrupts viral replication by binding to the capsid protein’s inter-protomer pocket . Structural studies reveal that the difluoroethyl group enhances binding affinity () by forming hydrophobic contacts with Val86 and Leu56 residues .
Pharmacokinetic Profile
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Metabolic Stability: The difluoroethyl group reduces CYP450-mediated oxidation, extending half-life ( in human hepatocytes).
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Bioavailability: Moderate oral absorption () due to low aqueous solubility, necessitating prodrug formulations .
Applications in Drug Development
Role in Lenacapavir Synthesis
Future Perspectives
Ongoing research aims to:
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